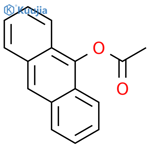

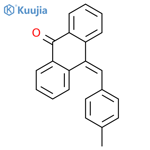

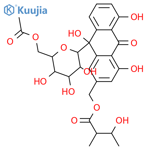

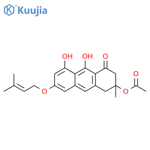

アントラセン

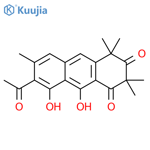

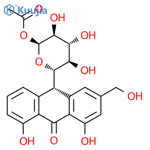

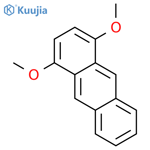

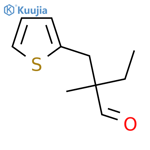

Anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) derived from coal tar and natural gas processing. Structurally, anthracene consists of three fused benzene rings, making it the simplest and smallest member of this family. Due to its unique molecular structure, anthracene exhibits interesting optical properties, including strong fluorescence in both solid and solution states under ultraviolet light. This characteristic makes it useful for various applications such as organic semiconductors, photovoltaic materials, and fluorescent labels in biochemistry.

In the chemical industry, anthracenes are used to produce dyes, pigments, and certain pharmaceuticals. Their ability to accept electrons from other molecules also allows them to be utilized in organic electroluminescent devices (OLEDs). Furthermore, due to their aromatic nature, anthracene derivatives can serve as building blocks for synthesizing complex organic compounds with specific functionalities.

Overall, the versatile structural properties of anthracenes contribute to their wide-ranging applications across multiple fields.

関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

推奨される供給者

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品